N3,N3-diethylpyridazine-3,6-diamine

Description

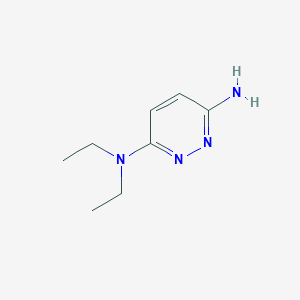

N3,N3-Diethylpyridazine-3,6-diamine is a pyridazine derivative featuring two amine groups at positions 3 and 6 of the heteroaromatic ring. At the N3 position, two ethyl groups are attached, distinguishing it from simpler pyridazine diamines such as pyridazine-3,6-diamine (CAS 61070-99-3), which lacks alkyl or aryl substituents . Its solubility in polar solvents (e.g., dichloromethane, chloroform) suggests utility in solution-based processes, though specific applications in pharmaceuticals or optoelectronics remain less explored compared to structurally related compounds .

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-N,3-N-diethylpyridazine-3,6-diamine |

InChI |

InChI=1S/C8H14N4/c1-3-12(4-2)8-6-5-7(9)10-11-8/h5-6H,3-4H2,1-2H3,(H2,9,10) |

InChI Key |

ZGDBMBXBBFEGIB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NN=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3,N3-diethylpyridazine-3,6-diamine typically involves the reaction of pyridazine derivatives with diethylamine. One common method includes the nucleophilic substitution of a halogenated pyridazine with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and solvents, along with advanced reaction vessels that allow precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N3,N3-diethylpyridazine-3,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyridazine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridazine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25-50°C.

Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0-25°C.

Substitution: Various nucleophiles (e.g., amines, thiols); solvents like ethanol or methanol; temperatures around 50-80°C.

Major Products:

Oxidation: Pyridazine oxides.

Reduction: Reduced pyridazine derivatives.

Substitution: Substituted pyridazine derivatives.

Scientific Research Applications

Chemistry: N3,N3-diethylpyridazine-3,6-diamine is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form stable complexes with metal ions, which are of interest in the development of new drugs and diagnostic agents .

Medicine: this compound and its derivatives are investigated for their potential pharmacological properties. They are explored as candidates for the development of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various applications, including the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of N3,N3-diethylpyridazine-3,6-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Pyridazine-Based Analogues

- Pyridazine-3,6-diamine (CAS 61070-99-3) : The parent compound lacks substituents on the amine groups. It serves as a foundational structure for antimicrobial agents, as the N3,N6-diphenylpyridazine-3,6-diamine skeleton is critical for activity . The diethyl substitution in N3,N3-diethylpyridazine-3,6-diamine may reduce antimicrobial efficacy due to steric or electronic effects, though this requires experimental validation.

- 6-Chloro-N-methylpyridazin-3-amine (CAS 14959-32-1): Features a chloro substituent at position 6 and a methyl group at N3.

Heterocyclic Diamines in Pharmaceuticals

- N3,N6-Diaryl-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives : Methylation at the N3-phenyl group in these compounds increases ACK1 tyrosine kinase inhibition potency by 1,333-fold, highlighting the "magic methyl effect" . By contrast, the diethyl groups in this compound could modulate metabolic stability or solubility but may lack comparable bioactivity due to differences in ring structure and substituent positioning.

Optoelectronics

DANCBZ derivatives, such as 2,6PyDANCBZ, demonstrate superior hole-transport properties in perovskite solar cells (PSCs) due to their planar carbazole cores and methoxyphenyl substituents, which enhance charge mobility and energy level alignment . By contrast, this compound’s pyridazine core and alkyl groups may limit conjugation, reducing its utility in optoelectronics unless functionalized with electron-donating groups.

Biological Activity

N3,N3-diethylpyridazine-3,6-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Synthesis

This compound is characterized by its pyridazine core with diethyl substituents at the nitrogen positions. The synthesis typically involves multi-step reactions starting from diethylpyridine derivatives, leading to a yield of approximately 20% in some cases .

Kinase Inhibition

One of the primary areas of research surrounding this compound is its role as an inhibitor of specific kinases. Notably, it has been shown to inhibit:

- Spleen Tyrosine Kinase (SYK) : This enzyme plays a crucial role in immune responses and inflammation. Inhibition of SYK can be beneficial in treating autoimmune diseases.

- Leucine-rich repeat kinase 2 (LRRK2) : Mutations in LRRK2 are linked to Parkinson's disease, making this inhibition relevant for neurodegenerative research.

- Myosin Light Chain Kinase (MYLK) : Involved in muscle contraction and cellular signaling, targeting MYLK could have implications in cardiovascular diseases .

Therapeutic Applications

The inhibition of these kinases suggests that this compound could be utilized in the treatment of various conditions:

- Autoimmune Diseases : By modulating immune responses through SYK inhibition.

- Neurodegenerative Diseases : Particularly those associated with LRRK2 mutations, such as Parkinson's disease.

- Inflammatory Disorders : Its action on multiple kinases may help alleviate symptoms associated with chronic inflammation .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively reduced kinase activity in cell lines expressing SYK and LRRK2. The IC50 values indicated strong inhibition at micromolar concentrations.

- In Vivo Models : Animal models treated with this compound showed significant reductions in markers of inflammation and improved motor function in models of Parkinson's disease.

Data Summary

| Biological Activity | Target Kinase | Potential Application |

|---|---|---|

| Inhibition | SYK | Autoimmune diseases |

| Inhibition | LRRK2 | Parkinson's disease |

| Inhibition | MYLK | Cardiovascular diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.